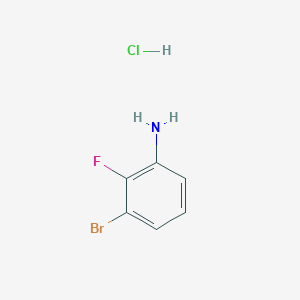

3-Bromo-2-fluoroaniline hydrochloride

CAS No.:

Cat. No.: VC13400887

Molecular Formula: C6H6BrClFN

Molecular Weight: 226.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6BrClFN |

|---|---|

| Molecular Weight | 226.47 g/mol |

| IUPAC Name | 3-bromo-2-fluoroaniline;hydrochloride |

| Standard InChI | InChI=1S/C6H5BrFN.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3H,9H2;1H |

| Standard InChI Key | NFFOPUUJQIKVTF-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Br)F)N.Cl |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)F)N.Cl |

Introduction

Chemical and Physical Properties

3-Bromo-2-fluoroaniline hydrochloride is characterized by a benzene ring substituted with bromine at the 3-position, fluorine at the 2-position, and an amine group converted to its hydrochloride salt. The salt formation significantly improves its solubility in polar solvents, a property critical for laboratory and industrial workflows. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 226.47 g/mol | |

| Density | Not explicitly reported | — |

| Boiling Point | Decomposes before boiling | |

| Melting Point | Not available | |

| Solubility | High in water, polar solvents |

The parent compound, 3-bromo-2-fluoroaniline (CAS: 58534-95-5), has a molecular weight of 190.013 g/mol and a boiling point of 227.5±20.0 °C, but these properties are modified upon hydrochloride salt formation . Structural analyses via NMR and mass spectrometry confirm the substitution pattern and salt integrity .

Synthesis and Preparation

The synthesis of 3-bromo-2-fluoroaniline hydrochloride involves a multi-step process starting from o-bromoaniline, as outlined in the Chinese patent CN110305018A :

-

Acetylation: o-Bromoaniline reacts with acetyl chloride under basic conditions to form N-(2-bromophenyl)acetamide.

-

Nitration: Nitric acid introduces a nitro group at the 6-position, yielding N-(2-bromo-6-nitrophenyl)acetamide.

-

Hydrolysis: Hydrochloric acid cleaves the acetamide group to produce 2-bromo-6-nitroaniline.

-

Diazotization and Fluorination: Treatment with fluorides and nitro compounds generates a diazonium salt intermediate, which decomposes under heat to form 3-bromo-2-fluoronitrobenzene.

-

Reduction and Salt Formation: Catalytic hydrogenation reduces the nitro group to an amine, followed by HCl treatment to yield the hydrochloride salt .

Critical reaction conditions include a mass ratio of 1:5–12 for the hydrolysis step (N-(2-bromo-6-nitrophenyl)acetamide : HCl) and the use of organic solvents like dichloromethane during diazonium salt decomposition . This method avoids expensive fluorinating agents (e.g., KF, CsF), ensuring cost-effective industrial scalability .

Applications in Organic Synthesis

The compound’s bromine and fluorine substituents enable regioselective cross-coupling reactions, making it invaluable in constructing complex architectures:

-

Suzuki-Miyaura Coupling: The bromine atom participates in palladium-catalyzed couplings with boronic acids to form biaryl structures, a common motif in pharmaceuticals.

-

Buchwald-Hartwig Amination: The amine group facilitates C–N bond formation, useful in synthesizing heterocycles.

-

Heterotricyclic Carboxamides: These RIG-1 agonists, derived from 3-bromo-2-fluoroaniline hydrochloride, show promise in treating cell proliferation disorders.

Analytical Characterization

Advanced techniques confirm purity and structure:

-

NMR Spectroscopy: and NMR verify substituent positions and salt formation .

-

Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 226.47 .

-

HPLC: Purity assessments use reverse-phase columns with UV detection at 254 nm.

Industrial Production Considerations

The patent-specified method achieves >90% yield and 98% purity, suitable for kilogram-scale production . Continuous flow reactors may further optimize diazotization and decomposition steps, reducing reaction times and byproducts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume